2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a quinoline core, a benzenesulfonyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Benzenesulfonyl Group: This step involves sulfonylation, where the quinoline derivative reacts with benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzodioxole Moiety: This can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Coupling Reactions: The final step involves coupling the quinoline derivative with the benzodioxole moiety using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and benzodioxole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential anti-inflammatory, antimicrobial, and anticancer activities.
Biochemistry: Used in studies involving enzyme inhibition and protein binding.
Industry
Chemical Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. These might include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites.
Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]acetamide: Lacks the benzodioxole moiety.
2-[3-(benzenesulfonyl)-6-methylquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide: Lacks the carbonyl group in the quinoline ring.
Uniqueness
The presence of both the benzenesulfonyl and benzodioxole groups in 2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide imparts unique chemical properties, such as enhanced stability and specific biological activities, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c1-16-7-9-20-19(11-16)25(29)23(34(30,31)18-5-3-2-4-6-18)13-27(20)14-24(28)26-17-8-10-21-22(12-17)33-15-32-21/h2-13H,14-15H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMUOJIZURHHFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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